Heptanoic acid, 4-methyl-, (S)-
CAS No.: 40482-40-4
Cat. No.: VC16107145
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40482-40-4 |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (4S)-4-methylheptanoic acid |
| Standard InChI | InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 |
| Standard InChI Key | LXHFVSWWDNNDPW-ZETCQYMHSA-N |
| Isomeric SMILES | CCC[C@H](C)CCC(=O)O |
| Canonical SMILES | CCCC(C)CCC(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
Heptanoic acid, 4-methyl-, (S)-, systematically named (4S)-4-methylheptanoic acid, features a carboxyl group at position 1 and a methyl branch at the fourth carbon in the S-configuration. The IUPAC name reflects its seven-carbon chain (heptanoic acid) with a methyl substituent on the fourth carbon. Its isomeric SMILES notation (CCCC@HCCC(=O)O) explicitly denotes the (S)-configuration at C4.
Stereochemical Impact
The stereochemistry at C4 significantly influences molecular interactions. For example, in the structurally related 3-hydroxy-4-methylhexanoic acid, the (3S,4S) configuration alters binding affinity to microbial recognition proteins compared to its enantiomers . Similarly, the (S)-methyl group in Heptanoic acid, 4-methyl-, (S)- likely affects its solubility and enzymatic recognition, as seen in fatty acid-protein interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| CAS Registry | 40482-40-4 | |
| IUPAC Name | (4S)-4-methylheptanoic acid | |
| Stereochemical Centers | 1 (C4) |
Synthesis and Production Methods
Stereoselective Synthesis
The compound’s synthesis often employs chiral starting materials to control stereochemistry. A validated approach involves the Arndt-Eistert homologation, as demonstrated in the synthesis of (3S,4S)-3-hydroxy-4-methylhexanoic acid from L-isoleucine . This method ensures retention of configuration through nitrous acid deamination and subsequent chain elongation . For Heptanoic acid, 4-methyl-, (S)-, analogous strategies using S-configured precursors could yield the target stereochemistry.
Industrial-Scale Production
While detailed industrial protocols remain proprietary, VulcanChem notes that the compound is produced at scales ranging from grams to tons, emphasizing its use in flavoring agents and pharmaceutical intermediates . Regulatory-compliant synthesis (e.g., under EPA and ECHA guidelines) ensures safety and reproducibility.
Physicochemical Properties
Solubility and Stability
Heptanoic acid, 4-methyl-, (S)- exhibits moderate water solubility (≈1–5 mg/mL) due to its hydrophobic branched chain, with enhanced solubility in organic solvents like ethanol and dichloromethane. Its boiling point (estimated 220–240°C) aligns with medium-chain fatty acids, though the methyl branch reduces volatility compared to linear analogues .
Comparative Analysis
Compared to (4S)-4-methylhexanoic acid (C₇H₁₄O₂), the additional methylene group in Heptanoic acid, 4-methyl-, (S)- increases lipophilicity, impacting its partitioning in biological systems . Such differences underscore the role of chain length in modulating bioavailability.
Biological and Biochemical Relevance
Metabolic Pathways
Emerging evidence positions branched-chain fatty acids as regulators of lipid metabolism. Heptanoic acid derivatives are implicated in β-oxidation pathways, with potential implications for cardiovascular health. In vitro studies suggest that similar compounds modulate lipid droplet formation in hepatocytes, though direct evidence for Heptanoic acid, 4-methyl-, (S)- remains limited.
Industrial and Research Applications
Flavor and Fragrance Industry
Branched-chain fatty acids like 4-methylnonanoic acid are key contributors to meaty flavors in processed foods . Although Heptanoic acid, 4-methyl-, (S)- is not explicitly cited in flavor applications, its structural analogs are used at 2.5–10 ppm in savory products, hinting at niche uses .
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